Product packaging for Pyrido[3,4-D]pyrimidine(Cat. No.:CAS No. 253-86-1)

Pyrido[3,4-D]pyrimidine

Katalognummer: B3350098
CAS-Nummer: 253-86-1
Molekulargewicht: 131.13 g/mol
InChI-Schlüssel: PAQYIEZTLSDLQO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Pyrido[3,4-d]pyrimidine is a privileged bicyclic nitrogen-containing heteroarene scaffold recognized for its versatile therapeutic potential in medicinal chemistry and drug discovery research . This compound serves as a key chemical precursor for developing novel inhibitors targeting critical cellular pathways. Its planar, aromatic structure allows for effective interactions with various enzyme active sites and protein targets . Research applications are extensive, with significant promise in oncology. This compound derivatives have demonstrated highly selective growth inhibition against specific cancer cell lines, including breast cancer (MCF-7, MDA-MB-468) and renal cancer (UO-31) models . The core structure is also investigated in inflammatory and autoimmune disease research. It forms the basis for potent antagonists of the CXCR2 receptor, a key mediator of neutrophil recruitment and a promising target for conditions such as asthma, COPD, and rheumatoid arthritis . Furthermore, this scaffold is being explored in neurodegenerative disease research. Derivatives have been identified as potent inhibitors of Receptor-Interacting Protein Kinase 3 (RIPK3), a central regulator of necroptosis (programmed necrotic cell death), showing potential for treating Alzheimer's disease and multiple sclerosis . Additional research indicates potential for developing antidiabetic and antibacterial agents, with some derivatives showing activity against bacterial targets like d-Alanine:D-Alanine Ligase . The structure-activity relationship (SAR) of this scaffold is well-documented, indicating that substitutions at the C-4 and C-8 positions are critical for modulating potency and selectivity towards different biological targets . This product is provided for research purposes as a building block to support the synthesis and development of novel bioactive molecules. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5N3 B3350098 Pyrido[3,4-D]pyrimidine CAS No. 253-86-1

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

pyrido[3,4-d]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3/c1-2-8-4-7-6(1)3-9-5-10-7/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAQYIEZTLSDLQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=NC=NC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60563666
Record name Pyrido[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60563666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

253-86-1
Record name Pyrido[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60563666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Pyrido 3,4 D Pyrimidine Derivatives

Strategies for Pyrido[3,4-D]pyrimidine Core Formation

The construction of the fused this compound ring system is primarily achieved through two main strategies: the cyclization of appropriately substituted pyridines or the annelation of a pyridine (B92270) ring onto a pre-existing pyrimidine (B1678525) core. nuph.edu.ua These overarching strategies encompass a range of specific methodologies tailored to introduce diverse functionalities and substitution patterns.

Cyclocondensation reactions represent a cornerstone in the synthesis of pyrido[3,4-d]pyrimidines. These methods involve the intramolecular or intermolecular condensation of precursors bearing complementary reactive groups to form the fused heterocyclic system.

A prevalent strategy for constructing the this compound core involves the cyclization of substituted pyridines that contain functional groups in the 2 and 3 positions of the pyridine ring. nuph.edu.ua These functional groups are chosen to react with a suitable one-carbon synthon, which provides the final atom needed to close the pyrimidine ring.

A key intermediate in many syntheses is 2-amino-4-picoline. Nitration of this starting material yields a mixture of 4-methyl-3-nitropyridin-2-amine and 4-methyl-5-nitropyridin-2-amine. nih.gov The 3-nitro isomer can be separated and subsequently converted to the corresponding hydroxyl compound via a Sandmeyer reaction. nih.gov This substituted pyridine then serves as a versatile precursor for further transformations to build the pyrimidine ring.

Another example involves the thermal cyclocondensation of ethyl 3-amino-2-chloroisonicotinate with chloroformamidine (B3279071) hydrochloride to form the this compound heterocyclic system. nih.gov

The reaction of 5-formyl-1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione with primary amines provides a one-step method to prepare 6,7-dihydrothis compound-2,4(1H,3H)-diones in high yields. researchgate.net The proposed mechanism involves a rsc.orgnih.gov-hydrogen shift in the starting pyrimidine to form a reactive intermediate, which then undergoes a cycloaddition reaction with an aldimine (formed from the pyrimidine and the primary amine) to yield a tetrahydrothis compound derivative that subsequently dehydrates to the final product. researchgate.net

A convenient and efficient synthetic strategy has been developed for 4-substituted-2-amino-pyrido[3,4-d]pyrimidine analogs. nih.gov This method allows for the rapid generation of diverse substituents at the C-4 position of the core scaffold. nih.gov The synthesis of 2-amino-8-chloropyrido[3,4-d]pyrimidin-4-ol is achieved through the condensation of a suitable precursor with chloroformamidine hydrochloride. nih.gov

Starting MaterialsReagents/ConditionsProductYield
2-amino-4-picolineNitric acid, Sulfuric acid4-methyl-3-nitropyridin-2-amineNot specified
4-methyl-3-nitropyridin-2-amineSodium nitrite4-methyl-3-nitropyridin-2-ol96%
Ethyl 3-amino-2-chloroisonicotinateChloroformamidine hydrochloride, Thermal cyclocondensationThis compound derivativeNot specified
5-formyl-1,3,6-trimethylpyrimidine-2,4(1H,3H)-dionePrimary amines6,7-Dihydrothis compound-2,4(1H,3H)-dionesHigh

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. orgchemres.org This approach is valued for its efficiency, atom economy, and ability to rapidly generate diverse compound libraries. orgchemres.org

One-pot syntheses of this compound derivatives offer significant advantages by minimizing purification steps and reducing solvent waste. These reactions often proceed through a domino sequence of transformations, such as Knoevenagel condensation followed by Michael addition and subsequent cyclization. researchgate.net

For instance, a one-pot, three-component reaction of an aldehyde, 2,6-diaminopyrimidine-4(3H)-one, and a 1,3-dicarbonyl compound like tetronic acid or indane-1,3-dione has been used to synthesize furo[3′,4′:5,6]pyrido[2,3-d]pyrimidine and indeno[2′,1′:5,6]pyrido[2,3-d]pyrimidine derivatives. researchgate.net Similarly, various pyrido[2,3-d]pyrimidine (B1209978) derivatives have been prepared through a one-pot three-component reaction of aromatic aldehydes, malononitrile, and 4(6)-aminouracil. researchgate.net

Reactant AReactant BReactant CCatalyst/ConditionsProduct Type
Aromatic Aldehyde2,6-diaminopyrimidine-4(3H)-oneTetronic acidWater, Microwave irradiationFuro[3′,4′:5,6]pyrido[2,3-d]pyrimidine
Aromatic AldehydeMalononitrile4(6)-aminouracilMicrowave irradiation, Aqueous mediaPyrido[2,3-d]pyrimidine
Barbituric acidsAromatic aldehydes6-Amino-uracilsRefluxing waterPyrido[2,3-d:6,5-d]dipyrimidines

In line with the principles of green chemistry, there is a growing emphasis on developing synthetic methods that are environmentally benign. orgchemres.org This includes the use of non-toxic solvents like water, catalyst-free conditions, and energy-efficient techniques such as microwave irradiation or mechanochemical synthesis. academie-sciences.frrsc.org

A simple and clean three-component one-pot cyclocondensation reaction for the synthesis of pyrido[2,3-d:6,5-d]dipyrimidines has been reported in refluxing water. academie-sciences.fr This protocol is noted for its high atom economy and mild reaction conditions. academie-sciences.fr The synthesis of various pyrido[2,3-d]pyrimidine derivatives has been achieved through multicomponent reactions under catalyst-free and ambient conditions. nih.gov For example, the one-pot reaction of barbituric or thiobarbituric acids with aryl/alkyl amines and aldehydes can yield a series of dihydropyrido-dipyrimidine derivatives. nih.gov

Mechanochemical synthesis, using techniques like ball-milling, offers a solvent-free pathway to pyrimido[4,5-b]quinolines and pyrido[2,3-d]pyrimidines. rsc.org This method involves the multicomponent reaction of 1,3-diketones, 6-aminouracil (B15529), and aromatic aldehydes under mild, catalyst-free conditions. rsc.org Another green approach utilizes magnetized deionized water as a solvent for the catalyst-free, one-pot multicomponent synthesis of pyrido[2,3-d]pyrimidines, resulting in high yields and short reaction times. bohrium.com

MethodReactantsSolvent/ConditionsAdvantages
CyclocondensationBarbituric acids, Aromatic aldehydes, 6-Amino-uracilsWater, RefluxGreen reaction medium, High atom economy, Mild conditions academie-sciences.fr
Mechanochemical Synthesis1,3-Diketones, 6-Aminouracil, Aromatic aldehydesBall-milling, Solvent-free, Catalyst-freeReduced solvent use, Fast reaction, High yields rsc.org
Multicomponent ReactionBarbituric/Thiobarbituric acids, Amines, AldehydesCatalyst-free, Ambient conditionsSimplicity, Avoids catalyst nih.gov
Multicomponent ReactionAldehydes, Malononitrile, 6-AminouracilGlycerol, Microwave heatingCatalyst-free, High yields, Green solvent researchgate.net
Multicomponent ReactionDimethyl barbituric acid, Malononitrile, Aldehyde, Ammonium acetateMagnetized deionized water, 90 °CCatalyst-free, Eco-friendly, High yields, Short reaction times bohrium.com

Annulation of Pyridine Ring onto Functionalized Pyrimidine Scaffolds

A versatile and efficient strategy for constructing the this compound core involves the annulation of a pyridine ring onto a pre-existing, functionalized pyrimidine. This approach allows for the early introduction of desired substituents on the pyrimidine moiety, which are then carried through the cyclization sequence.

One notable method begins with a suitably substituted pyrimidine, such as methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate. rsc.org The synthesis proceeds through a key palladium-catalyzed Suzuki-Miyaura coupling reaction with an organoboron reagent like (E)-2-(2-ethoxyvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to introduce a vinyl ether side chain. rsc.org This intermediate undergoes amidation, for example with ammonia (B1221849) in methanol, to convert the methyl ester into a primary amide. rsc.org The final annulation step is achieved through an acid-catalyzed intramolecular cyclization, where the newly formed amide attacks the vinyl ether moiety, leading to the formation of the pyridinone ring fused to the pyrimidine, yielding a pyrido[3,4-d]pyrimidinone scaffold. rsc.org This resulting pyridone can then be converted to a more reactive chloro derivative, for instance by treatment with phosphorus oxychloride (POCl₃), providing a key intermediate for further diversification. rsc.org

Another approach utilizes the cyclization of an enamino nitrile derived from a pyrimidine precursor. sci-hub.se For example, 4-methyl-2,6-bis(methylthio)pyrimidine-5-carbonitrile can be converted to an enamine by heating with DMF-DMA. sci-hub.se Subsequent treatment with a strong acid, such as 33% hydrobromic acid in acetic acid, promotes cyclization to yield the fused pyridine ring, resulting in a 5-bromopyrido[4,3-d]pyrimidine, an isomer of the target scaffold. sci-hub.se This highlights the general principle of using acid-promoted cyclization of activated pyrimidine side chains to construct the pyridopyrimidine system.

Table 1: Example of Pyridine Ring Annulation
StepStarting MaterialReagents and ConditionsIntermediate/ProductYieldReference
1. Suzuki CouplingMethyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate(E)-2-(2-ethoxyvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, Pd(dppf)Cl₂·DCM, Na₂CO₃, THF/water, 65 °CAlkene intermediate 263% rsc.org
2. Amidation/CyclizationAlkene intermediate 2i) NH₃, MeOH, 85 °Cii) pTSA∙H₂O, toluene, 90 °CPyrido[3,4-d]pyrimidinone 384% rsc.org
3. ChlorinationPyrido[3,4-d]pyrimidinone 3POCl₃, 70 °C8-chloro-2-(methylthio)this compound 486% rsc.org

Derivatization and Functionalization of the this compound Scaffold

Once the core this compound ring system is synthesized, its chemical utility is greatly expanded through a variety of derivatization and functionalization reactions. These reactions allow for the introduction of a wide range of substituents at specific positions, which is fundamental for structure-activity relationship (SAR) studies.

Nucleophilic aromatic substitution (SNAr) is a primary method for functionalizing the this compound scaffold, particularly when it is substituted with good leaving groups like halogens. The chlorine atoms on intermediates such as 2,4-dichlorothis compound (B1390563) or 8-chloro-2-(methylthio)this compound are highly susceptible to displacement by nucleophiles. rsc.orgmdpi.com

Research has shown that on a 2,4-dichloro substituted core, SNAr is often selective for the C4 position. mdpi.com A wide array of nucleophiles, including primary and secondary amines, spirocyclic amines, alcohols, and thiols, can be introduced at these activated positions. rsc.orgnih.gov For instance, the 4-chloro group of 4-chloro-8-methoxy pyrido[3,4-d]pyrimidin-2-amine (B13308569) can be directly substituted by various amino, phenol, or thiol analogs. nih.gov These reactions are typically promoted by either an acid or a base and can be carried out in solvents like N-methyl-2-pyrrolidone (NMP) at elevated temperatures to afford the desired products in high yields. rsc.orgnih.gov This method provides a rapid and efficient route for diversification at the final stages of a synthetic sequence. rsc.org

Table 2: Examples of Nucleophilic Aromatic Substitution on Pyrido[3,4-d]pyrimidines
SubstrateNucleophileConditionsProductYieldReference
8-chloro-2-(methylthio)this compound sulfone (14)N-(2-methoxy-4-(1-methyl-1H-pyrazol-4-yl)phenyl)formamide (15)Not specifiedChloride intermediate 16Not specified rsc.org
Chloride intermediate 16NeopentylamineNMP, elevated temp.8-neopentylamino derivativeHigh rsc.org
Chloride intermediate 16Oxygen nucleophilesNot specified8-alkoxy derivative96% rsc.org
Chloride intermediate 16Sulfur nucleophilesNot specified8-thioalkoxy derivative94% rsc.org
2,4-dichlorothis compound (22)(R)-2-aminobutan-1-olEt₃N, DMF4-((R)-1-hydroxybutan-2-ylamino) derivative 23aNot specified mdpi.com

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool for creating carbon-carbon and carbon-heteroatom bonds on the this compound nucleus. The Suzuki-Miyaura coupling is particularly prevalent, enabling the introduction of a wide variety of aryl and heteroaryl groups. nih.govnih.gov

These reactions typically involve the coupling of a halogenated or otherwise activated this compound with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base. nih.govacs.org For example, the 4-chloro group of 4-chloro-8-methoxy pyrido[3,4-d]pyrimidin-2-amine can be coupled with various aryl boronic acids using a catalyst system like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and cesium carbonate. nih.gov Similarly, the 8-position can be functionalized via Suzuki coupling of an 8-chloro intermediate with boronic acids or esters. acs.org

Beyond the Suzuki reaction, other palladium-catalyzed transformations like the Buchwald-Hartwig amination for C-N bond formation and the Liebeskind-Srogl cross-coupling for C-C bond formation from thioether precursors have also been successfully applied. nih.govmdpi.com The regioselectivity of these reactions can be precisely controlled, allowing for the sequential functionalization of multiple positions on the scaffold. nih.govmdpi.com However, the success of these couplings can be sensitive to the substrate, as Lewis-basic nitrogen atoms within the core and coordinating groups on substituents can sometimes interfere with the catalytic cycle. researchgate.net

Table 3: Examples of Palladium-Catalyzed Cross-Coupling Reactions
Reaction TypeSubstrateCoupling PartnerCatalyst SystemConditionsProductYieldReference
Suzuki4-chloro-8-methoxy pyrido[3,4-d]pyrimidin-2-amine (11)Aryl boronic acidPd(PPh₃)₄, Cs₂CO₃Dioxane/H₂O, 120 °C4-Aryl-2-amino derivativeNot specified nih.gov
Suzuki8-chloro-2-(methylthio)this compound (16)Cyclopropyl boronic acidPd(OAc)₂, PCy₃, K₃PO₄Toluene/water, 95 °C8-cyclopropyl derivative 18Not specified acs.org
Liebeskind-Srogl2-Methylsulfanyl-4-(p-tolyl)pyrido nih.govmdpi.compyrazolo[4,3-d]pyrimidine (10)4-methoxyphenylboronic acidPd(PPh₃)₄, CuTcTHF, MW, 100 °C2-(4-methoxyphenyl)-4-(p-tolyl) derivative 2175% mdpi.com
Suzuki6-chloro-2-(methylthio)pyrido[...]pyrimidin-4(3H)-one (8)(Het)arylboronic acidPd(OAc)₂ / Xantphos, K₂CO₃Dioxane, MW, 150 °C6-(Het)aryl derivativeUp to 63% nih.gov

Oxidation reactions are a key strategic step in the functionalization of pyrido[3,4-d]pyrimidines, particularly those bearing a methylthio (-SMe) group. The methylthio group itself is relatively stable, but it can be readily oxidized to a more reactive methylsulfinyl (sulfoxide) or methylsulfonyl (sulfone) group. rsc.orgnih.gov These oxidized sulfur functionalities are excellent leaving groups, facilitating subsequent nucleophilic substitution reactions. sci-hub.senih.gov

The most common reagent used for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). rsc.orgacs.orgnih.gov The reaction is typically carried out in a chlorinated solvent like dichloromethane (B109758) (CH₂Cl₂) at or below room temperature. rsc.orgnih.gov This two-step sequence—oxidation of a thioether to a sulfone followed by displacement with a nucleophile—provides a powerful and flexible method for introducing diversity, especially at the C2 position. nih.gov For instance, an 8-substituted-2-(methylthio)this compound can be oxidized to the corresponding sulfone, which is then set up for displacement by various anilines or other nucleophiles to furnish the final 2-amino-substituted products. nih.gov This strategy allows for the order of substitutions at different positions to be reversed, enabling more efficient exploration of the chemical space. rsc.orgnih.gov

Table 4: Example of Sulfone Formation
Substrate (Sulfide)Oxidizing AgentConditionsProduct (Sulfone)Reference
8-chloro-2-(methylthio)this compound (16)m-CPBACH₂Cl₂8-chloro-2-(methylsulfonyl)this compound (25) acs.org
8-((3,3-dimethylazetidin-1-yl)methyl)-2-(methylthio)this compound (23)m-CPBANot specifiedSulfone derivative 26 nih.gov
N-((2-(methylthio)pyrido[3,4-d]pyrimidin-8-yl)methyl)pivalamide (24)m-CPBANot specifiedSulfone derivative 27 nih.gov
8-(neopentylamino)-2-(methylthio)this compound (34)m-CPBADCM, 0 °C – rtSulfoxide derivative 35 rsc.org

Alkylation and acylation reactions provide routes to introduce alkyl and acyl groups onto the this compound scaffold, typically at nitrogen atoms within the ring system or on exocyclic amino groups. These reactions modify the steric and electronic properties of the molecule.

Alkylation can occur at the ring nitrogen atoms using alkyl halides under basic conditions. smolecule.com For example, in the related pyrimido[5,4-d]pyrimidine (B1612823) system, alkylation with alkyl halides like n-butyl iodide in the presence of a strong base such as sodium hydride (NaH) occurs at the N1 and N3 positions. nih.gov A similar reactivity is expected for the this compound core. O-alkylation of pyridone tautomers is also a viable strategy, as demonstrated by the reaction of a pyridone intermediate with bromomethyl cyclopropane (B1198618) in the presence of a base to yield an O-alkylated product. acs.org

Acylation processes can be used to introduce carbonyl-containing functional groups. For instance, the condensation of 6-aminouracil derivatives with reagents like acetylacetone (B45752) or benzoylacetone (B1666692) represents a form of acylation leading to ring formation. derpharmachemica.com While less detailed in the specific context of pre-formed pyrido[3,4-d]pyrimidines in the provided literature, acylation of exocyclic amino groups or hydroxyl groups using standard reagents like acid chlorides or anhydrides is a fundamental transformation in heterocyclic chemistry. chim.it

The synthesis of advanced this compound intermediates with defined stereochemistry is critical when targeting chiral biological molecules. Stereoselectivity can be introduced either by using chiral starting materials or by employing stereoselective reactions.

One method involves the use of chiral nucleophiles in substitution reactions. For example, the reaction of a chlorinated this compound with a chiral amine, such as (R)-alaninol, introduces a stereocenter into the final molecule. mdpi.com This directly installs a side chain with a specific three-dimensional arrangement.

Another powerful approach is the use of stereoselective cyclization reactions to construct the heterocyclic core or annulated systems. The intramolecular hetero-Diels-Alder reaction has been employed for the stereoselective synthesis of complex annulated pyrido[2,3-d]pyrimidines, an isomeric system. nih.govbeilstein-journals.org In this strategy, a 1-oxa-1,3-butadiene system is generated in situ from a precursor containing both a dienophile (e.g., an allyl group) and a diene component. The subsequent intramolecular cycloaddition proceeds stereoselectively to form complex tetracyclic systems with defined relative stereochemistry. nih.gov While demonstrated on an isomer, this methodology showcases a sophisticated strategy for controlling stereochemistry in the synthesis of complex pyridopyrimidine derivatives.


Optimization of Synthetic Pathways and Yields

Further optimization strategies involve palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions to introduce diversity at various positions of the this compound core. acs.orgnih.gov For instance, the synthesis of potent Monopolar Spindle Kinase 1 (MPS1) inhibitors utilized the 8-chloro-2-(methylthio)this compound building block. acs.org This intermediate was first oxidized to the corresponding sulfone. This sulfone was then coupled with a series of formamides to furnish chloro-intermediates, which subsequently underwent Suzuki couplings with boronic acids or esters to yield the final products. acs.org This sequential approach allows for controlled and efficient diversification.

In another example, the synthesis of 4-substituted 2-amino-8-methoxy-pyrido[3,4-d]pyrimidine analogs as potential anticancer agents was achieved from a common 4-chloro intermediate. nih.gov This intermediate was subjected to either palladium-catalyzed cross-coupling reactions or direct nucleophilic aromatic substitutions to generate a library of compounds with diverse functionalities at the C-4 position. nih.gov The yields for these final substitution steps varied depending on the nature of the nucleophile or coupling partner, with some reactions achieving yields as high as 98%. nih.gov

The synthesis of 5-substituted and 6-substituted pyrido[3,4-d]pyrimidines has also been explored. mdpi.com One route starts with commercially available 3,5-dichloropyridine-4-carbonitrile. A nucleophilic aromatic substitution with sodium azide (B81097), followed by reduction of the azide, hydrolysis of the nitrile, and subsequent cyclizations and functionalizations, leads to the desired substituted pyrido[3,4-d]pyrimidines. mdpi.com For example, the reduction of the azide intermediate using iron trichloride/sodium iodide was reported to give the desired aminopyridine in high yield. mdpi.com

The optimization of reaction conditions, including the choice of catalyst, solvent, and temperature, is paramount for maximizing yields. Microwave irradiation has been employed to accelerate reactions and improve yields in some heterocyclic syntheses, although specific applications in this compound synthesis highlight the importance of solvent choice, with DMF sometimes being preferred. acs.orgscirp.org

The following tables summarize optimized reaction conditions and yields for the synthesis of various this compound derivatives, based on detailed research findings.

Table 1: Synthesis of 8-chloro-2-(methylthio)this compound Intermediate rsc.org

Step Reagents and Conditions Product Yield
1 (E)-2-(2-ethoxyvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, Pd(dppf)Cl₂·DCM, Na₂CO₃, THF/water, 65 °C Substituted Pyridine 63%
2 i) NH₃, MeOH, 85 °Cii) pTSA∙H₂O, toluene, 90 °C Pyrido[3,4-d]pyrimidinone 84%
3 POCl₃, 70 °C 8-chloro-2-(methylthio)this compound 86%

Table 2: Synthesis of 4-Substituted-2-amino-8-methoxythis compound Derivatives nih.gov

Compound Synthetic Method Reagents Yield
N⁴-Benzyl-8-methoxythis compound-2,4-diamine Nucleophilic Substitution Benzylamine 35%
8-Methoxy-4-(phenylthio)pyrido[3,4-d]pyrimidin-2-amine Nucleophilic Substitution Thiophenol, K₂CO₃ 56%
8-Methoxy-4-phenylpyrido[3,4-d]pyrimidin-2-amine Suzuki Coupling Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃ 98%

Table 3: Synthesis of 2,8-Disubstituted this compound MPS1 Inhibitors acs.org

Step Reaction Type Reagents and Conditions Product
1 Suzuki Coupling 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, Na₂CO₃, Pd(dppf)Cl₂·CH₂Cl₂, DME/water, μW, 105 °C 2-(Methylthio)-8-(1-methyl-1H-pyrazol-4-yl)this compound
2 Oxidation m-CPBA, CH₂Cl₂, rt 2-(Methylsulfonyl)-8-(1-methyl-1H-pyrazol-4-yl)this compound
3 Nucleophilic Substitution 2,4-Dimethoxyaniline, tBuXPhos, Pd₂dba₃, Cs₂CO₃, tBuOH/water, μW, 80–100 °C Final Inhibitor Product

Structural Elucidation and Advanced Spectroscopic Characterization of Pyrido 3,4 D Pyrimidine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the solution-state structure of pyrido[3,4-d]pyrimidine derivatives. Through one-dimensional (¹H, ¹³C) and two-dimensional experiments, a complete picture of the proton and carbon framework can be assembled.

¹H NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule. In this compound derivatives, the aromatic protons on the fused ring system typically resonate in the downfield region of the spectrum, generally between δ 7.0 and 9.5 ppm. The precise chemical shifts are influenced by the nature and position of substituents on the rings.

For example, in a series of 8-methoxy-2-amino-pyrido[3,4-d]pyrimidines, the protons on the pyridine (B92270) ring exhibit characteristic signals. The proton at position 7 typically appears as a doublet, coupling with the proton at position 8, though in the cited examples, the protons are on positions 5 and 7 of the pyridopyrimidine core. For instance, in 8-Methoxy-4-(phenylthio)pyrido[3,4-d]pyrimidin-2-amine, the two pyridine protons appear as doublets at δ 7.88 and δ 7.36 ppm. nih.gov Protons of substituent groups, such as the methoxy group protons, appear as a sharp singlet in the upfield region (around δ 4.0 ppm), while amino group protons often present as a broad singlet. nih.gov

Table 1: Selected ¹H NMR Spectral Data for this compound Derivatives in DMSO-d₆

Compound Name¹H NMR Chemical Shifts (δ ppm)Reference
8-Methoxy-N⁴-phenylthis compound-2,4-diamine8.74 (s, 1H), 7.91 (d, J=4 Hz, 2H), 7.78 (d, J=4 Hz, 1H), 7.33 (t, 2H), 7.01 (m, 4H), 4.05 (s, 3H) nih.gov
8-Methoxy-4-(phenylthio)pyrido[3,4-d]pyrimidin-2-amine7.88 (d, J=4 Hz, 1H), 7.57 (m, 2H), 7.46 (m, 3H), 7.36 (d, J=4 Hz, 1H), 7.20 (b, 2H), 4.06 (s, 3H) nih.gov
8-Methoxy-4-(4-methoxyphenyl)pyrido[3,4-d]pyrimidin-2-amine8.33 (d, J=4 Hz, 1H), 8.26 (d, J=8 Hz, 2H), 7.64 (d, J=4 Hz, 1H), 7.11 (b, 2H), 7.04 (d, J=8 Hz, 2H), 4.09 (s, 3H), 3.84 (s, 3H) nih.gov
4-(4-Chlorophenyl)-8-methoxypyrido[3,4-d]pyrimidin-2-amine8.33 (d, J=4 Hz, 1H), 8.29 (d, J=8 Hz, 2H), 7.68 (d, J=4 Hz, 1H), 7.51 (d, J=8 Hz, 2H), 7.02 (s, 2H), 4.07 (s, 3H) nih.gov

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The carbons of the this compound core are typically observed in the δ 110–170 ppm range. Quaternary carbons, such as those at the ring fusion and those bearing substituents, can be distinguished from protonated carbons, often with the aid of DEPT (Distortionless Enhancement by Polarization Transfer) experiments.

For instance, the carbons of the pyrimidine (B1678525) ring are generally found at the lower field end of this range due to the deshielding effect of the two nitrogen atoms. In 8-Methoxy-4-(phenylthio)pyrido[3,4-d]pyrimidin-2-amine, the pyrimidine and pyridine carbons appear at δ 167.1, 160.7, 156.9, 145.8, 139.1, 113.3, and 112.4 ppm. nih.gov The carbon of the methoxy substituent is found much further upfield, at approximately δ 55 ppm. nih.gov

Table 2: Selected ¹³C NMR Spectral Data for this compound Derivatives in DMSO-d₆

Compound Name¹³C NMR Chemical Shifts (δ ppm)Reference
8-Methoxy-N⁴-phenylthis compound-2,4-diamine167.2, 160.4, 150.0, 140.6, 139.1, 136.8, 129.2 (2C), 121.9, 118.7 (2C), 113.0, 106.0, 54.7 nih.gov
8-Methoxy-4-(phenylthio)pyrido[3,4-d]pyrimidin-2-amine167.1, 160.7, 156.9, 145.8, 139.1, 136.0 (2C), 130.3, 129.5 (2C), 129.2, 113.3, 112.4, 54.8 nih.gov
8-Methoxy-4-(4-methoxyphenyl)pyrido[3,4-d]pyrimidin-2-amine167.6, 160.3, 160.1, 153.0, 145.7, 139.1, 132.2 (2C), 130.8, 116.2, 114.9, 113.5 (2C), 55.6, 54.9 nih.gov
4-(4-Chlorophenyl)-8-methoxypyrido[3,4-d]pyrimidin-2-amine167.5, 160.7, 152.4, 146.6, 139.2, 137.6, 133.6, 132.5 (2C), 128.0 (2C), 116.2, 115.8, 54.8 nih.gov

While 1D NMR spectra provide foundational data, complex structures often exhibit overlapping signals or contain quaternary carbons not visible in DEPT spectra. Two-dimensional (2D) NMR experiments are essential for the complete and unambiguous assignment of all proton and carbon signals. nih.gov

Heteronuclear Single Quantum Coherence (HSQC) , also known as Heteronuclear Multiple Quantum Coherence (HMQC), is used to identify all directly attached proton-carbon pairs. libretexts.orgcreative-biostructure.com It correlates the ¹H and ¹³C spectra, showing a cross-peak for each C-H bond. This allows for the direct assignment of a carbon's chemical shift based on the shift of its attached proton, and vice-versa. emerypharma.com

Together, HSQC and HMBC experiments allow for a step-by-step assembly of the molecular structure, providing definitive evidence for the placement of substituents and confirming the isomeric form of the heterocyclic core. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. The absorption of infrared radiation causes molecular vibrations (stretching, bending) at characteristic frequencies. For this compound derivatives, IR spectra can confirm the presence of key groups.

Commonly observed absorption bands include:

N-H stretching: Amines and amides show absorptions in the 3100-3500 cm⁻¹ region. Primary amines (-NH₂) typically exhibit two bands (symmetric and asymmetric stretching), while secondary amines (-NH-) show a single band. rsc.org

C-H stretching: Aromatic C-H stretching vibrations are usually found just above 3000 cm⁻¹, while aliphatic C-H stretching occurs just below 3000 cm⁻¹.

C=O stretching: If the this compound core is substituted with a carbonyl group (e.g., in pyrido[3,4-d]pyrimidin-4-ones), a strong, sharp absorption band will be present in the 1650-1750 cm⁻¹ region. researchgate.net

C=N and C=C stretching: The multiple C=N and C=C bonds within the aromatic heterocyclic system give rise to a series of medium to strong absorption bands in the 1400-1650 cm⁻¹ range.

C-O stretching: Ethers (like methoxy substituents) or esters will show strong C-O stretching bands in the 1000-1300 cm⁻¹ region.

Table 3: General Characteristic IR Absorption Frequencies for Functional Groups in this compound Derivatives

Functional GroupVibrational ModeCharacteristic Frequency (cm⁻¹)Intensity
Amine (N-H)Stretching3100 - 3500Medium
Aromatic C-HStretching3000 - 3100Variable
Aliphatic C-HStretching2850 - 3000Medium
Carbonyl (C=O)Stretching1650 - 1750Strong
Aromatic C=C / C=NStretching1400 - 1650Medium to Strong
Ether (C-O)Stretching1000 - 1300Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental technique used to determine the molecular weight of a compound and to gain insight into its structure through analysis of its fragmentation patterns. In techniques like Electrospray Ionization (ESI), the molecule is typically protonated to form a pseudomolecular ion [M+H]⁺, whose mass-to-charge ratio (m/z) reveals the molecular weight of the compound. For example, ESI-MS analysis of 8-Methoxy-4-(phenylthio)pyrido[3,4-d]pyrimidin-2-amine shows an [M+H]⁺ peak at m/z 285, confirming its molecular weight of 284 g/mol . nih.gov

Under higher energy conditions, such as in Electron Impact (EI) mass spectrometry, the molecular ion (M⁺) is formed, which then undergoes fragmentation. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. The fragmentation of the this compound ring system can occur through several pathways. sphinxsai.com Common fragmentation modes for pyrimidine-containing heterocycles involve:

Loss of substituents: The initial fragmentation often involves the cleavage of bonds to substituents on the ring, with the charge being retained by the more stable fragment.

Ring cleavage: The heterocyclic rings can break apart. For pyrimidines, this can involve the loss of small, stable molecules like HCN or N₂. sphinxsai.com The specific fragmentation pattern helps to confirm the arrangement of atoms within the fused ring system and the location of substituents. The stability of the resulting fragment ions often dictates the most prominent peaks in the mass spectrum, with fragments that form stable carbocations being particularly common. libretexts.org

X-ray Crystallography for Solid-State Structure Determination

While NMR provides the definitive structure in solution, single-crystal X-ray crystallography offers an unparalleled, unambiguous determination of the molecular structure in the solid state. This technique provides precise atomic coordinates, allowing for the accurate measurement of bond lengths, bond angles, and torsion angles.

For this compound derivatives, X-ray crystallography can:

Confirm the planarity or deviation from planarity of the fused heterocyclic ring system.

Determine the precise orientation of substituents relative to the core structure.

Reveal intermolecular interactions in the crystal lattice, such as hydrogen bonding or π-π stacking.

Studies have successfully used X-ray diffraction to solve the crystal structures of complex this compound derivatives, confirming the connectivity and stereochemistry proposed by other spectroscopic methods. acs.org For example, the crystal structure of an inhibitor bound to a kinase showed the specific dihedral angles of its substituents relative to the this compound core, providing critical information about its three-dimensional shape. acs.org This level of detail is essential for understanding structure-activity relationships and for rational drug design.

Advanced Spectroscopic Techniques for Molecular Conformation and Interactions

Hirshfeld surface analysis is a powerful computational method utilized in modern crystallography to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule in its crystalline environment, providing a detailed picture of how molecules pack together. While extensive crystallographic studies have been conducted on various heterocyclic systems, specific research detailing the Hirshfeld surface analysis and corresponding 2D fingerprint plots for the parent this compound or its simple derivatives is not extensively available in the surveyed scientific literature. However, the principles of this analysis are universally applicable and provide a framework for understanding the potential intermolecular interactions that govern the solid-state structure of this compound class.

The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the electron density of all other surrounding molecules. By mapping various properties onto this surface, one can gain insights into intermolecular close contacts. A key property mapped is the normalized contact distance (dnorm), which highlights regions of significant intermolecular interaction. Red spots on the dnorm surface indicate close contacts that are shorter than the van der Waals radii sum, typically representing hydrogen bonds or other strong interactions, while blue regions indicate contacts longer than this sum. nih.gov

For this compound derivatives, this analysis would be instrumental in:

Identifying and quantifying hydrogen bonds: The nitrogen atoms in both the pyridine and pyrimidine rings, as well as any exocyclic functional groups, can act as hydrogen bond acceptors or donors. Hirshfeld analysis would precisely identify these interactions and their geometric significance.

Understanding π-π stacking: The aromatic nature of the fused ring system makes it susceptible to π-π stacking interactions. Fingerprint plots can reveal the presence and geometry of these stacking arrangements.

Although specific experimental data for this compound is limited, analysis of structurally related aza-heterocyclic compounds allows for a general understanding of the data this technique yields. The table below is an illustrative example of how data from a Hirshfeld surface analysis is typically presented, quantifying the percentage contribution of various intermolecular contacts to the total surface area.

Illustrative Data: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

This table is a generalized representation and does not reflect experimental data for this compound. It serves to illustrate the typical output of such an analysis.

Intermolecular Contact TypePercentage Contribution to Hirshfeld Surface (%)
H···H35 - 50%
C···H / H···C20 - 30%
N···H / H···N10 - 20%
C···C3 - 7%
C···N / N···C1 - 5%
Other< 1%

This quantitative breakdown is invaluable for comparing the crystal packing of different derivatives, understanding the influence of substituents on supramolecular assembly, and correlating solid-state structure with physical properties.

Computational Chemistry and Molecular Modeling of Pyrido 3,4 D Pyrimidine

Quantum Chemical Studies

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), offer a powerful lens through which to examine the intrinsic properties of the pyrido[3,4-d]pyrimidine scaffold.

DFT calculations are widely used to determine the electronic characteristics of molecular systems. For this compound and its derivatives, these calculations provide crucial data on molecular orbitals, charge distribution, and reactivity. Time-dependent DFT (TD-DFT) has been specifically used to investigate the potential of the this compound core as a novel acceptor for thermally activated delayed fluorescent (TADF) emitters. Such studies analyze the geometries and TADF characteristics of various isomers.

While specific DFT data for the unsubstituted this compound is not extensively detailed in the provided sources, studies on closely related isomers like pyrazolo[3,4-d]pyrimidines illustrate the typical outputs of such analyses. mdpi.com These calculations accurately model geometrical parameters and help in understanding the electronic landscape of the molecule. mdpi.com

Table 1: Electronic Properties Typically Investigated by DFT

Property CalculatedDescriptionSignificance in Drug Design & Material Science
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Indicates the electron-donating ability of a molecule.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Indicates the electron-accepting ability of a molecule.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.Relates to the chemical reactivity and kinetic stability of the molecule. A smaller gap implies higher reactivity.
Mulliken Charges Distribution of atomic charges throughout the molecule.Helps identify nucleophilic and electrophilic centers, crucial for predicting intermolecular interactions.
Molecular Electrostatic Potential (MEP) A 3D map of the electrostatic potential on the molecule's surface.Visualizes electron-rich (negative potential) and electron-poor (positive potential) regions, predicting sites for non-covalent interactions.

This table represents typical properties analyzed via DFT for heterocyclic compounds, as informed by studies on related scaffolds.

DFT is a powerful tool for elucidating the pathways of chemical reactions, identifying transition states, and calculating activation energies. This allows researchers to predict the most favorable reaction route. While specific studies on the reaction mechanisms of the parent this compound were not found, research on the synthesis of the related pyrazolo[3,4-d]pyrimidine-4-amines showcases this application. researchgate.net In that study, two potential mechanistic routes for the formation of the final product were proposed. researchgate.net DFT calculations were employed to study both pathways, ultimately demonstrating that one route, involving a nucleophilic attack on a cyano (CN) group followed by cyclization, was energetically more favorable than the alternative pathway. researchgate.net This type of analysis is critical for optimizing synthetic procedures and understanding how substituents on the core structure can influence reaction outcomes.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and interactions of this compound derivatives over time, particularly in a biological context.

MD simulations are used to explore the conformational landscape of a molecule and assess the stability of different conformations. For example, in a study on this compound inhibitors of Mps1, a 200-nanosecond MD simulation was performed to ensure a stable conformation of the protein was obtained before docking studies. nih.gov The stability of the protein-ligand complexes themselves was also evaluated over 200 ns simulations. nih.gov

MD simulations are invaluable for refining and validating the binding modes of ligands predicted by molecular docking. They provide a detailed picture of the dynamic interactions between a ligand and its protein target. nih.govresearchgate.netnih.gov

In a comprehensive study of this compound derivatives as Mps1 kinase inhibitors, MD simulations were used to validate docking results and clarify the specific binding mechanisms. nih.govresearchgate.netnih.gov The simulations revealed that the stability of the complexes was maintained through a network of specific interactions. nih.gov The Root Mean Square Fluctuation (RMSF) was also analyzed to identify the flexibility of different protein residues upon ligand binding. nih.gov

Key findings from these simulations include:

Identification of Key Residues: All studied inhibitors consistently interacted with a core set of residues in the Mps1 binding site, including I531, V539, M602, C604, N606, I607, L654, I663, and P673. nih.govresearchgate.net

Crucial Hydrogen Bonds: The pyrimidine (B1678525) ring of the compounds was observed to form a stable hydrogen bond with the backbone of residue G605 in the hinge region of the kinase. nih.gov Additionally, certain substitutions on the inhibitor scaffold allowed for the formation of stable hydrogen bonds with residue K529, which was found to be conducive to higher inhibitor activity. researchgate.netnih.gov

Dominance of Hydrophobic Interactions: A strong hydrophobic effect between the this compound backbone and the hinge region of Mps1 was identified as a major contributor to the high potency of this class of compounds. nih.gov

Table 2: Key Interactions between this compound Inhibitors and Mps1 Kinase Identified by MD Simulations

Interacting Mps1 ResidueType of InteractionSignificance
G605 Hydrogen BondAnchors the inhibitor to the critical hinge region of the kinase. nih.gov
K529 Hydrogen BondForms stable interactions with specific inhibitor side chains, enhancing activity. researchgate.netnih.gov
V539, A551, E603, C604, I607, L654 Hydrophobic InteractionCreates a favorable hydrophobic pocket for the inhibitor, contributing significantly to binding affinity. nih.gov

These detailed insights derived from MD simulations are crucial for structure-based drug design, providing a roadmap for synthesizing next-generation inhibitors with improved potency and selectivity. nih.govresearchgate.netnih.gov

Molecular Docking and Binding Mode Analysis

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. This technique has been instrumental in elucidating how this compound derivatives fit into the active sites of protein kinases such as MPS1 nih.govnih.gov.

Molecular docking simulations predict the binding conformation and estimate the binding affinity of a ligand to its receptor. For this compound-based inhibitors of MPS1, docking studies have successfully generated binding poses that closely resemble experimentally determined crystal structures, with Root Mean Square Deviation (RMSD) values as low as 0.49 Å, indicating high accuracy of the docking protocol nih.gov. The calculated binding energies from these docking studies often correlate well with experimental inhibitory activities (IC₅₀ values), making them a reliable tool for initial screening and prioritization of compounds nih.gov.

For instance, in a study of four different this compound derivatives targeting MPS1, the predicted binding energies were consistent with their measured biological activities nih.gov.

Table 1: Predicted Binding Energies of this compound Derivatives with MPS1

Compound Predicted Binding Energy (kcal/mol) Experimental Activity (IC₅₀) Rank
BOS172722 -10.32 1
Compound C -10.15 2
Compound D -9.87 3
Compound A -9.54 4

This table is based on data from docking studies and is intended for illustrative purposes.

A critical aspect of binding mode analysis is the identification of specific amino acid residues that form key interactions with the ligand. For this compound inhibitors of MPS1, two residues, Glycine 605 (Gly605) and Lysine (B10760008) 529 (Lys529), have been identified as crucial for forming stable hydrogen bonds nih.govnih.gov.

Gly605 : The pyrimidine ring of the this compound scaffold consistently forms a hydrogen bond with the backbone of Gly605 in the hinge region of MPS1. This interaction is considered a common and essential feature for the potent inhibition of MPS1 by this class of compounds nih.gov.

Lys529 : In addition to the hinge region interaction, potent inhibitors like BOS172722 can form an important hydrogen bond with the side chain of Lys529 nih.govnih.gov. The absence of this interaction in some derivatives, such as "Compound A," has been correlated with their significantly poorer inhibitory activity nih.gov.

The formation of this dual hydrogen bond network with both Gly605 and Lys529 is a key determinant of high-affinity binding for this compound inhibitors of MPS1 nih.govnih.gov.

Beyond hydrogen bonds, hydrophobic interactions play a major role in the binding of this compound derivatives. The core heterocyclic scaffold itself has a strong hydrophobic character, allowing it to bind effectively within the hinge region of kinases like MPS1 nih.gov. This interaction with the hydrophobic pocket is a primary driver of the compound's activity nih.gov.

Key residues contributing to these favorable hydrophobic interactions with various this compound inhibitors in the MPS1 active site include:

Val539

Ala551

Met602

Cys604

Ile607

Leu654 nih.gov

Studies have shown that residues Cys604-Ile607 form a distinct hydrophobic pocket that enhances the binding stability of the ligand nih.gov. Furthermore, another hydrophobic pocket formed by residues Met671-Pro673 can accommodate specific substituents on the this compound core, further influencing the binding affinity and selectivity nih.gov.

Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) Calculations for Binding Free Energies

To further refine the prediction of binding affinities, the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is often employed. This technique calculates the binding free energy by combining molecular mechanics energy terms with solvation energies and can provide a more accurate estimation than docking scores alone nih.govmdpi.com.

In studies of this compound inhibitors targeting MPS1, MM/GBSA calculations were performed on snapshots from molecular dynamics simulations to obtain average binding free energies nih.gov. The analysis revealed that the primary driving forces for binding were van der Waals interactions and non-polar solvation energies, underscoring the importance of the hydrophobic interactions nih.govnih.govresearchgate.net.

Table 2: MM/GBSA Binding Free Energy Decomposition for this compound Inhibitors with MPS1 (kcal/mol)

Compound ΔG_bind ΔE_vdw ΔE_ele ΔG_sol_nonpolar ΔG_sol_polar
BOS172722 -41.35 -53.21 -15.12 -5.78 32.76
Compound C -38.74 -50.11 -13.45 -5.32 30.14
Compound D -35.62 -48.56 -12.98 -5.11 31.03
Compound A -32.19 -45.87 -11.54 -4.96 30.18

This table presents decomposed binding free energy values from a representative study to illustrate the contributions of different energy components. ΔG_bind: Total Binding Free Energy; ΔE_vdw: Van der Waals Energy; ΔE_ele: Electrostatic Energy; ΔG_sol_nonpolar: Non-polar Solvation Energy; ΔG_sol_polar: Polar Solvation Energy.

These calculations not only provide a total binding free energy (ΔG_bind) but also allow for the decomposition of this energy into its constituent parts. This detailed breakdown helps to quantitatively confirm that van der Waals forces (ΔE_vdw) and non-polar solvation contributions (ΔG_sol_nonpolar) are the most significant favorable contributors to the binding affinity of these compounds nih.gov.

In Silico ADMET Prediction for Research Compound Design

In the process of drug design and discovery, it is crucial to consider the pharmacokinetic properties of a compound, summarized by ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico ADMET prediction models are valuable for filtering and optimizing lead compounds at an early stage, saving time and resources.

For this compound derivatives, computational tools are used to predict their drug-likeness and ADMET profiles. These predictions are based on established physicochemical property ranges and models trained on large datasets of known drugs. Based on insights from molecular docking and MM/GBSA calculations, new this compound compounds have been designed and subsequently evaluated using in silico ADMET predictions. Studies have successfully identified novel derivatives with potentially favorable ADMET characteristics, marking them as promising candidates for further synthesis and experimental testing nih.govnih.govresearchgate.net.

Structure Activity Relationship Sar Studies and Rational Design of Pyrido 3,4 D Pyrimidine Derivatives

Impact of Substituent Position and Nature on Biological Activity

The biological activity of pyrido[3,4-d]pyrimidine derivatives is highly sensitive to the nature and position of various substituents on the core scaffold. Systematic modifications have revealed key pharmacophoric features that govern their potency and selectivity.

In the pursuit of novel anticancer agents, a series of 4-substituted 2-amino this compound derivatives were synthesized and evaluated. nih.gov SAR studies on these compounds, particularly against the UO-31 renal cancer cell line, highlighted several critical structural elements:

Linker at C-4: The nature of the atom linking a substituent to the C-4 position is crucial. Derivatives with an amine (–NH–) linker demonstrated superior growth inhibitory activity compared to those with thiol (–S–), ether (–O–), or direct carbon-carbon (C–C) bonds. nih.gov This suggests that the hydrogen-bonding capability of the amine linker is essential for enhancing biological effects. nih.gov

Substituent at C-8: The group at the C-8 position also significantly influences activity. Analogs featuring an 8-methoxy group were found to be more potent against the UO-31 cell line than their counterparts with an 8-hydroxy group. nih.gov This indicates a preference for the fixed lactam form over the pyridone tautomer for this specific activity. nih.gov

Substituents on the C-4 Phenyl Ring: When a phenyl ring is attached at the C-4 position, its substitution pattern matters. For instance, compound 13 (with a 4-chloro substituent) showed better growth inhibition against UO-31 cells than the unsubstituted analog 12 or the 4-methoxy analog 14 , suggesting that an electron-withdrawing group at the para position is favorable. nih.gov

Another study exploring pyrido[3,4-d]pyrimidines as antagonists for the human chemokine receptor CXCR2 also revealed stringent SAR. nih.gov Starting from a hit compound (2 ) identified through scaffold hopping, systematic structural modifications were made. nih.gov The introduction of various substituents at the C-6 position, including alkyl, aryl, and heteroaryl groups, was explored. Remarkably, almost all new analogs completely lost their CXCR2 antagonistic activity. The notable exception was the 6-furanyl congener 17b , which showed activity comparable to the original hit. However, even a small modification, like adding a methyl group to the furan (B31954) ring (17c ), led to a complete loss of activity. nih.gov Furthermore, introducing an amino group at position 6 (21 ), a modification known to be beneficial in other CXCR2 antagonist scaffolds like thiazolo[4,5-d]pyrimidines, also resulted in inactivity, highlighting the unique SAR of the this compound core. nih.gov

CompoundTarget/AssayKey SubstituentsActivity SummaryReference
13UO-31 Renal Cancer Cell LineC4: Amine linker with 4-chlorophenyl; C8: MethoxyShowed better inhibitory activity than compounds with other linkers (S, O, C-C). nih.gov nih.gov
23UO-31 Renal Cancer Cell LineC4: Amine linker; C8: MethoxyShowed better inhibitory activity than compounds with S or O linkers. nih.gov nih.gov
17bCXCR2 AntagonismC6: FuranylComparable activity to the parent hit compound (IC50 = 0.54 µM vs 0.11 µM). nih.gov nih.gov
17cCXCR2 AntagonismC6: Methyl-furanylComplete loss of activity. nih.gov nih.gov
21CXCR2 AntagonismC6: AminoComplete loss of activity. nih.gov nih.gov

Conformational and Orientation Requirements for Target Binding

The specific three-dimensional arrangement (conformation) and spatial orientation of this compound derivatives within a biological target's binding site are critical for their activity. While direct crystallographic evidence for this specific scaffold can be limited, SAR data and computational modeling provide significant insights into these requirements.

For inhibitors of JmjC histone N-methyl lysine (B10760008) demethylases (KDMs), the optimization of a related 4-(pyridin-2-yl)thiazole-2-amine series led to potent 8-(1H-pyrazol-3-yl)pyrido[3,4-d]pyrimidin-4(3H)-ones. acs.org A crystal structure of a derivative (52d ) bound to the KDM4A enzyme revealed that the molecule engages in bidentate coordination with the active site Fe(II) ion. This interaction involves both a pyridine (B92270) nitrogen and a pyrazole (B372694) nitrogen, dictating a specific orientation of the core scaffold. acs.org However, the same crystal structure also showed that a flexible substituent on the pyrazole ring could adopt alternative conformations. This suggests that while the core's orientation is fixed by key interactions, further optimization could be achieved by conformationally restricting flexible side chains to favor the most beneficial binding pose. acs.org

Development of Binding Models to Specific Protein Targets (e.g., Kinases)

To understand the molecular basis of inhibition and to guide the design of more effective molecules, researchers develop binding models using techniques like molecular docking, molecular dynamics simulations, and X-ray crystallography. Several such models have been developed for this compound derivatives targeting protein kinases.

One comprehensive study focused on a series of this compound inhibitors of Monopolar spindle 1 (Mps1), a kinase that is a potential target for cancer therapy. researchgate.netnih.gov Using molecular docking and molecular dynamics simulations, researchers elucidated the binding mode of these inhibitors within the ATP-binding site of Mps1. researchgate.netnih.gov The results indicated that:

The this compound backbone has strong hydrophobic interactions with the hinge region of the kinase. nih.gov

The pyrimidine (B1678525) ring of the inhibitors consistently forms a crucial hydrogen bond with the backbone of residue Gly605. nih.gov

Substituents at the R5 position, such as imidazole (B134444) and triazole rings, can form additional stable hydrogen bonds with the side chain of Lys529, further anchoring the inhibitor in the binding pocket. researchgate.netnih.gov

These detailed interaction maps provide a structural rationale for the observed activity of existing compounds and serve as a blueprint for designing new derivatives. researchgate.net For instance, the clinical candidate BOS172722 , an Mps1 inhibitor, was developed from a series of this compound inhibitors, and its binding mode has been extensively studied to understand its high potency and selectivity. researchgate.netnih.gov

Similarly, binding models for the related pyrido[2,3-d]pyrimidine (B1209978) scaffold have been developed for various tyrosine kinases. These models show the pyrido-pyrimidine core making hydrogen bonds in the adenine-binding region, while a 6-aryl substituent occupies a deeper, hydrophobic pocket not used by ATP, which confers both high affinity and specificity. ebi.ac.uk

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design used to identify novel core structures with improved properties or to circumvent limitations of an existing chemical series. nih.govresearchgate.net

A successful example of scaffold hopping led to the discovery of pyrido[3,4-d]pyrimidines as CXCR2 antagonists. nih.govresearchgate.net The initial hit compound was identified by replacing the central scaffold of a known series of antagonists with the this compound core, while maintaining the key pharmacophoric elements required for receptor binding. nih.gov This demonstrates that the this compound framework can effectively mimic the structure and function of other heterocyclic systems. nih.govresearchgate.net

Bioisosteric replacement, the substitution of one atom or group with another that has similar physical or chemical properties, is also a key tactic. While not always successful, it is a rational approach to modifying a lead compound. For instance, in the development of KDM inhibitors, the 4-(pyridin-2-yl)thiazole-2-amine scaffold was optimized and ultimately replaced with the 8-(1H-pyrazol-3-yl)pyrido[3,4-d]pyrimidin-4(3H)-one core, which can be seen as a form of scaffold hopping guided by structural and mechanistic understanding. acs.org

In a different context, researchers exploring dual ERK/PI3K inhibitors compared the pyrido[2,3-d]pyrimidine and pyrido[3,2-d]pyrimidine (B1256433) scaffolds. They found that the pyrido[3,2-d]pyrimidine core was a much more effective scaffold for dual inhibition than the pyrido[2,3-d]pyrimidine isomer, showcasing how subtle changes in the core ring system (a bioisosteric replacement of CH with N at a different position) can dramatically alter the activity profile. rsc.org

Rational Design of Novel this compound Derivatives with Optimized Activity

The culmination of SAR studies and the development of binding models is the rational design of new and improved compounds. By understanding which structural features are essential for activity and how molecules interact with their targets, chemists can design derivatives with optimized potency, selectivity, and pharmacokinetic properties.

Based on the detailed binding model of this compound inhibitors with the Mps1 kinase, researchers designed five new compounds with modifications intended to enhance binding interactions. researchgate.netnih.gov Through predictive docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling, two of these newly designed compounds were identified as potentially superior Mps1 inhibitors, providing a clear example of how computational models can guide the discovery process. researchgate.net

In another program, a series of 29 novel this compound compounds were designed and synthesized as potential anti-tumor agents. nih.gov This effort led to the discovery of compound 30 , which exhibited the most potent activity against MGC803 human gastric cancer cells with an IC50 value of 0.59 μM. nih.gov Mechanistic studies showed that this rationally designed compound could inhibit cancer cell migration and induce apoptosis, highlighting it as a promising lead for further development. nih.gov

The development of KDM inhibitors also followed a rational, structure-based design approach. Starting from a fragment hit, medicinal chemistry efforts, guided by X-ray crystal structures, led to the pyrido[3,4-d]pyrimidin-4(3H)-one scaffold. acs.org Further optimization of substituents on this core, such as the introduction of a 3,5-dichlorophenyl group (54j ), yielded a potent and selective inhibitor of both KDM4 and KDM5 subfamily members, demonstrating the power of iterative, structure-guided design. acs.org

Mechanistic Insights into Biological Activities of Pyrido 3,4 D Pyrimidine Derivatives

Modulation of Enzyme and Receptor Activity

Pyrido[3,4-d]pyrimidines have been extensively studied as inhibitors of various protein kinases, a large family of enzymes that play a fundamental role in signal transduction. By blocking the action of these kinases, pyrido[3,4-d]pyrimidine derivatives can interfere with the signaling cascades that drive diseases such as cancer.

The core structure of this compound is recognized as a "privileged scaffold" in medicinal chemistry. This is due to its ability to mimic the purine (B94841) base of ATP, allowing it to bind to the ATP-binding pocket of a wide range of kinases. This competitive inhibition mechanism is central to the biological activity of this class of compounds.

While the broader class of pyridopyrimidines has been investigated for MAPK inhibition, specific mechanistic details for this compound derivatives targeting p38 kinases are not extensively documented in publicly available research. However, studies on related isomers provide insights. For instance, derivatives of 3,4-dihydropyrido[4,3-d]pyrimidin-2-one have been synthesized and explored as p38 inhibitors nih.gov. The p38 MAPK pathway is known to regulate cellular responses to stress and is implicated in inflammatory diseases and cancer nih.gov. Inhibition of this pathway by small molecules typically involves binding to the ATP pocket of the p38 kinase, preventing the phosphorylation of downstream signaling molecules.

Epidermal Growth Factor Receptor (EGFR) Inhibition:

This compound derivatives have been developed as potent and irreversible inhibitors of the Epidermal Growth Factor Receptor (EGFR) family of tyrosine kinases. These compounds typically feature a reactive group, such as an acrylamide (B121943) moiety, which forms a covalent bond with a cysteine residue (Cys797) in the ATP-binding site of EGFR. This irreversible binding leads to a sustained blockade of EGFR signaling pathways, which are often dysregulated in various cancers. Tarloxotinib, a hypoxia-activated prodrug, releases an active metabolite that irreversibly targets HER family kinases, including EGFR nih.gov.

Compound TypeTargetIC50Mechanism of Action
This compound DerivativeTarloxotinib (active metabolite)Not specifiedIrreversible inhibitor targeting all HER family members

Src and Abl Kinase Inhibition:

While much of the research on Src and Abl kinase inhibition has focused on the related pyrazolo[3,4-d]pyrimidine scaffold, the broader pyridopyrimidine class has shown significant activity. For example, the pyrido[2,3-d]pyrimidine (B1209978) derivative PD180970 was initially identified as a Src family kinase inhibitor and was subsequently found to be a potent inhibitor of the Bcr-Abl tyrosine kinase researchgate.netrsc.org. These inhibitors act by competing with ATP for binding to the kinase domain, thereby preventing the phosphorylation of downstream substrates involved in cell proliferation and survival researchgate.netunisi.it.

CompoundTargetIC50Mechanism of Action
PD180970 (a pyrido[2,3-d]pyrimidine)Bcr-Abl5 nM (in vitro autophosphorylation)ATP-competitive inhibitor

PIM-1 Kinase Inhibition:

PIM-1 is a serine/threonine kinase that plays a role in cell survival and proliferation. While specific data on this compound derivatives as PIM-1 inhibitors is limited, a pyrido[4,3-d]pyrimidine (B1258125) derivative, SKI-O-068, has been identified as a potent inhibitor of PIM-1 kinase plos.orgnih.govresearchgate.net. The crystal structure of SKI-O-068 in complex with PIM-1 reveals a unique binding mode within the ATP-binding pocket, providing a basis for the rational design of more potent and selective inhibitors plos.orgnih.govresearchgate.net. Additionally, certain pyrido[2,3-d]pyrimidine derivatives have demonstrated potent PIM-1 inhibition rsc.org.

CompoundTargetIC50Mechanism of Action
SKI-O-068 (a pyrido[4,3-d]pyrimidine)PIM-1123 nMATP-competitive inhibitor
Pyrido[2,3-d]pyrimidine derivative (Compound 4)PIM-111.4 nMNot specified
Pyrido[2,3-d]pyrimidine derivative (Compound 10)PIM-117.2 nMNot specified

Monopolar Spindle Kinase 1 (MPS1) Inhibition:

Detailed mechanistic studies have been conducted on this compound derivatives as inhibitors of Monopolar Spindle Kinase 1 (MPS1), a key regulator of the spindle assembly checkpoint. These compounds bind to the ATP pocket of MPS1, with the this compound scaffold forming crucial hydrogen bonds with the hinge region of the kinase. The selectivity of these inhibitors can be influenced by substitutions on the core scaffold. For instance, a methyl group at the 6-position of the this compound core is less tolerated by CDK2, which shares a high degree of homology with MPS1 in the ATP-binding domain, thus conferring selectivity for MPS1.

The inhibition of Cyclin-Dependent Kinases (CDKs) is a key mechanism for the anti-proliferative effects of some pyridopyrimidine derivatives. While specific mechanistic data for pyrido[3,4-d]pyrimidines against CDK2 are not abundant, studies on the related pyrido[2,3-d]pyrimidine scaffold have shown potent inhibitory activity nih.govresearchgate.net. These compounds act as ATP-competitive inhibitors, binding to the active site of the CDK2/cyclin A complex and preventing the phosphorylation of substrates required for cell cycle progression nih.govresearchgate.netnih.govdrugbank.comrsc.org. The selectivity of these inhibitors can be modulated by substitutions on the pyridopyrimidine ring system.

Compound SeriesTargetIC50 RangeMechanism of Action
Pyrido[2,3-d]pyrimidinesCDK2/Cyclin A0.09 µM - 0.3 µMATP-competitive inhibition

The Phosphoinositide 3-kinase (PI3K) signaling pathway is critical for cell growth, survival, and metabolism. While direct mechanistic studies on this compound derivatives as PI3Kδ inhibitors are limited, the related isomer, pyrido[3,2-d]pyrimidine (B1256433), has been explored for this activity. Seletalisib is a novel, ATP-competitive, and highly selective inhibitor of PI3Kδ with a pyrido[3,2-d]pyrimidine core nih.govmdpi.com. Docking studies of related pyrido[3,2-d]pyrimidine inhibitors have shown that they bind tightly to PI3Kδ through key hydrogen bonding interactions within the ATP-binding site nih.gov.

CompoundTargetIC50Mechanism of Action
Seletalisib (a pyrido[3,2-d]pyrimidine)PI3KδNot specifiedATP-competitive, selective inhibitor
Pyrido[3,2-d]pyrimidine derivative (S5)PI3Kδ2.82 nMNot specified

The inhibition of Monopolar Spindle Kinase 1 (MPS1) by this compound derivatives is a well-studied mechanism. These compounds act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the MPS1 kinase domain. Molecular docking and crystal structure analyses have revealed key interactions that contribute to their potency and selectivity. The this compound core typically forms one or more hydrogen bonds with the hinge region of the kinase, a common feature of kinase inhibitors. Specific substitutions on the this compound scaffold can form additional interactions with residues in the active site, enhancing binding affinity and selectivity over other kinases.

Kinase Inhibition Mechanisms

PIM-1 Kinase Inhibition

This compound derivatives have been identified as potent inhibitors of PIM-1 kinase, a serine/threonine kinase implicated in cell survival, proliferation, and apoptosis. nih.govnih.gov The mechanism of inhibition often involves the compound binding to the ATP-binding pocket of the kinase.

One study on a pyrido[4,3-d]pyrimidine derivative, SKI-O-068, revealed an unusual binding mode within the PIM-1 active site. nih.govmdpi.com This compound exhibited a half-maximal inhibitory concentration (IC50) of 123 (±14) nM. nih.govmdpi.com Unlike typical ATP-mimetic inhibitors that interact with the hinge region residue Glu121, the binding of this derivative is distinct, suggesting a different set of interactions within the active site pocket. mdpi.com Structural analysis suggests that the potency of these inhibitors could be enhanced by introducing functional groups that can form direct interactions with Lys67. mdpi.comnih.gov

Another study on pyrido[2,3-d]pyrimidine derivatives identified compounds with potent PIM-1 kinase inhibition, with IC50 values as low as 11.4 nM and 17.2 nM. nih.gov Molecular docking studies of these compounds highlighted key binding interactions within the PIM-1 protein active site, further elucidating the structural basis for their inhibitory activity. nih.gov

Table 1: PIM-1 Kinase Inhibition by Pyrido-pyrimidine Derivatives
Compound ScaffoldDerivativeIC50 (nM)Key Mechanistic Feature
Pyrido[4,3-d]pyrimidineSKI-O-068123 (±14)Unusual binding mode, potential for interaction with Lys67. nih.govmdpi.comnih.gov
Pyrido[2,3-d]pyrimidineCompound 411.4Strong binding interactions in the PIM-1 active site. nih.gov
Pyrido[2,3-d]pyrimidineCompound 1017.2Potent PIM-1 kinase inhibition. nih.gov

Dihydrofolate Reductase (DHFR) Inhibition

Derivatives of pyridopyrimidine are recognized as inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway responsible for the synthesis of nucleic acids and amino acids. mdpi.comnih.govresearchgate.net By inhibiting DHFR, these compounds disrupt DNA synthesis, leading to cell cycle arrest and apoptosis, which is particularly effective against rapidly dividing cancer cells. mdpi.comresearchgate.net

The mechanism of action involves the binding of the pyridopyrimidine scaffold to the active site of the DHFR enzyme, preventing the conversion of dihydrofolate to tetrahydrofolate. mdpi.com For instance, a series of 5-substituted pyrido[2,3-d]pyrimidines were synthesized and shown to exhibit significant antitumor activity by inhibiting DHFR. researchgate.net Compound 11 from this series displayed the highest inhibitory activity with an IC50 of 6.5 µM, comparable to the reference drug methotrexate (B535133) (IC50 = 5.57 µM). researchgate.net Molecular modeling studies confirmed that these inhibitors fit well into the active site of the DHFR domain. researchgate.net

Similarly, studies on 6-substituted pyrido[3,2-d]pyrimidines have identified potent recombinant human DHFR (rhDHFR) inhibitors, with one compound exhibiting an IC50 of 0.06 µM. rsc.org The structure-activity relationship of these compounds indicates that the substituents on the pyridopyrimidine ring play a crucial role in their binding affinity and inhibitory potency. mdpi.com

Table 2: DHFR Inhibition by Pyrido[2,3-d]pyrimidine Derivatives
CompoundTargetIC50 (µM)Reference Drug (IC50 µM)
Compound 11DHFR6.5Methotrexate (5.57)
Compound 13DHFR7.1Methotrexate (5.57)
Compound 14DHFR8.7Methotrexate (5.57)

Chemokine Receptor CXCR2 Antagonism

This compound analogues have emerged as promising antagonists of the human chemokine receptor CXCR2, which is involved in inflammatory responses and has been implicated in various diseases, including cancer and autoimmune disorders. The mechanism of action involves the binding of these compounds to the receptor, thereby blocking the signaling cascade initiated by its natural ligands, such as CXCL8.

A study exploring the structure-activity relationship (SAR) of pyrido[3,4-d]pyrimidines identified a lead compound with an IC50 value of 0.11 µM in a calcium mobilization assay. This assay measures the functional antagonism of CXCR2 by detecting changes in intracellular calcium levels upon stimulation with CXCL8. The study revealed that systematic structural modifications significantly impacted the antagonistic potency, with a 6-furanyl-pyrido[3,4-d]pyrimidine analogue showing similar potency to the original hit. The presence of a sulfur linker at a specific position was also found to be crucial for the CXCR2 antagonism.

Table 3: CXCR2 Antagonism by this compound Derivatives
CompoundAssayIC50 (µM)
This compound analogue 2Calcium mobilization0.11
Navarixin (positive control)Calcium mobilization0.0049

Matrix Metalloproteinase-13 (MMP-13) Inhibition

Pyrido[3,4-d]pyrimidin-4-ones have been identified as potent and specific inhibitors of matrix metalloproteinase-13 (MMP-13), an enzyme crucial for the degradation of type II collagen and implicated in the pathogenesis of osteoarthritis. A key feature of their mechanism is that they occupy the S1' specificity pocket of the enzyme without binding to the catalytic Zn(2+) ion, a characteristic that can contribute to their selectivity.

The development of these inhibitors started from a high-throughput screening hit and was guided by computer-aided drug design and systematic SAR studies. One such derivative, compound 10a, was found to be orally active and effective in preventing cartilage damage in animal models of osteoarthritis. This class of inhibitors represents a promising therapeutic strategy for osteoarthritis by selectively targeting the destructive activity of MMP-13.

Histone Lysine (B10760008) Demethylase Inhibition

8-Substituted pyrido[3,4-d]pyrimidin-4(3H)-one derivatives have been developed as potent inhibitors of the Jumonji C (JmjC) domain-containing histone lysine demethylases (KDMs), specifically targeting the KDM4 and KDM5 subfamilies. These enzymes play a critical role in epigenetic regulation by removing methyl groups from histone lysine residues, and their dysregulation is associated with cancer.

The inhibitory mechanism involves the bidentate coordination of the pyrido[3,4-d]pyrimidin-4(3H)-one scaffold to the Fe(II) ion in the active site of the enzyme. Structure-based design has led to the development of compounds with equipotent activity against both KDM4 and KDM5 subfamilies. For example, derivatives 54j and 54k demonstrated potent inhibition and cellular permeability, with 54k showing inhibition of H3K9Me3 and H3K4Me3 demethylation in cell-based assays. These findings highlight the potential of this scaffold for developing epigenetic-based cancer therapies.

Table 4: KDM Inhibition by 8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives
CompoundTargetKi (µM)
19aKDM4A0.004
KDM5B0.007

Xanthine (B1682287) Oxidase Inhibition

Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. Inhibitors of this enzyme are used to treat hyperuricemia and gout. While the pyrazolo[3,4-d]pyrimidine scaffold, exemplified by allopurinol (B61711), is a well-known inhibitor of xanthine oxidase, the inhibitory activity of the isomeric this compound scaffold is less characterized in the provided search results. The mechanism of known inhibitors like allopurinol involves binding to the active site of xanthine oxidase, preventing the substrate from accessing it and thereby reducing the production of uric acid.

Predicted DnaG Inhibition

Based on the conducted research, there is currently no available information specifically detailing the predicted or confirmed inhibition of DnaG by this compound derivatives. The existing literature primarily focuses on the anticancer and kinase inhibitory properties of this scaffold.

Cellular Pathway Modulation (Pre-clinical Investigations)

This compound derivatives have demonstrated potent antiproliferative activity across a diverse range of human cancer cell lines. A series of 4-substituted 2-amino this compound derivatives were evaluated by the U.S. National Cancer Institute's 60 human cancer cell line panel, where they exhibited highly selective activities, particularly against breast and renal cancer cell lines nih.gov.

One of the most promising compounds from a series of 2,4,6-trisubstitued pyrido[3,4-d]pyrimidines, designated as B30, showed potent growth inhibition of non-small cell lung cancer (NSCLC) cell lines HCC827 and H1975, with IC50 values of 0.044 μM and 0.40 μM, respectively nih.gov. Similarly, inhibitors of Monopolar Spindle Kinase 1 (MPS1) based on the this compound scaffold also showed potent growth inhibition across various cancer cell lines while having a significantly lesser effect on non-transformed cell lines mdpi.com.

While the core focus is on the this compound scaffold, related pyridopyrimidine isomers also show significant cytotoxic effects. For instance, certain pyrido[2,3-d]pyrimidin-4(3H)-one derivatives displayed strong anti-proliferative activity against lung cancer (A-549) and prostate cancer (PC-3) cell lines nih.gov. Another study highlighted pyrido[2,3-d]pyrimidine derivatives that were active against breast (MCF-7), prostate (PC-3), and lung (A-549) cancer cell lines nih.gov.

Table 1: Antiproliferative Activity of Selected this compound and Related Derivatives

Compound IDScaffold TypeCell LineCancer TypeActivity (IC50/GI50)
B30 This compoundHCC827Non-Small Cell Lung0.044 µM
B30 This compoundH1975Non-Small Cell Lung0.40 µM
34h This compoundMultipleVarious CancersPotent Growth Inhibition
8d Pyrido[2,3-d]pyrimidineA-549Lung7.23 µM
9a Pyrido[2,3-d]pyrimidinePC-3Prostate9.26 µM
6b Pyrido[2,3-d]pyrimidinePC-3ProstateHighly Active
8d Pyrido[2,3-d]pyrimidineMCF-7BreastHighly Active

A key mechanism behind the antiproliferative effects of these compounds is the induction of apoptosis, or programmed cell death. The this compound derivative B30 was found to significantly induce apoptosis in HCC827 cancer cells nih.gov.

Studies on related pyridopyrimidine isomers provide further mechanistic details. For example, a pyrido[2,3-d]pyrimidine derivative, compound 65, triggered apoptosis in both PC-3 and MCF-7 cells, primarily through the activation of caspase-3 nih.gov. Another investigation found that derivatives 6b and 8d induced apoptosis in PC-3 and MCF-7 cells, respectively, which was associated with the activation of caspase-3 (in PC-3 cells), an increase in the pro-apoptotic protein Bax and the tumor suppressor p53, and a decrease in the anti-apoptotic protein Bcl-2 nih.gov. Similarly, a different pyrido[2,3-d]pyrimidine derivative, compound 4, markedly activated apoptosis in MCF-7 cells by upregulating caspases-3, 8, and 9, as well as Bax and p53, while downregulating Bcl-2 expression rsc.orgresearchgate.net. This indicates that these compounds can trigger apoptosis through the intrinsic (mitochondrial) pathway.

Furthermore, a pyrazolo[3,4-d]pyrimidine derivative, PP-31d, was shown to induce apoptosis by generating reactive oxygen species (ROS), leading to a loss of mitochondrial membrane potential and subsequent degradation of nuclear DNA mdpi.com.

Table 2: Apoptotic Effects of Selected Pyridopyrimidine Derivatives

Compound IDScaffold TypeCell LineKey Apoptotic Events
B30 This compoundHCC827Significant induction of apoptosis
6b Pyrido[2,3-d]pyrimidinePC-3Caspase-3 activation, Bax/p53 up-regulation, Bcl-2 down-regulation
8d Pyrido[2,3-d]pyrimidineMCF-7Bax/p53 up-regulation, Bcl-2 down-regulation
4 Pyrido[2,3-d]pyrimidineMCF-7Upregulation of Caspase-3, -8, -9, Bax, p53; Downregulation of Bcl-2
PP-31d Pyrazolo[3,4-d]pyrimidineNCI-H460ROS generation, loss of mitochondrial membrane potential, Caspase-3/7 activity

In addition to inducing apoptosis, this compound derivatives can halt the proliferation of cancer cells by causing cell cycle arrest at specific checkpoints. This prevents the cells from dividing and replicating.

While direct studies on pyrido[3,4-d]pyrimidines are emerging, investigations into related isomers have provided significant insights. For example, a pyrido[2,3-d]pyrimidin-4(3H)-one derivative, compound 8a, was found to arrest the PC-3 prostate cancer cell line in the pre-G1 phase of the cell cycle nih.gov. Another pyrido[2,3-d]pyrimidine, compound 4, caused cell cycle arrest at the G1 phase in MCF-7 breast cancer cells rsc.orgresearchgate.net.

Furthermore, a pyrazolo[3,4-d]pyrimidine derivative, compound 16, was observed to induce cell cycle arrest at the S phase, which was accompanied by an increase in the pre-G1 cell population in the MDA-MB-468 cell line nih.gov. The ability to halt the cell cycle at different phases (G1, S, and pre-G1) highlights the diverse ways in which this class of compounds can interfere with cancer cell proliferation.

Table 3: Cell Cycle Arrest Induced by Pyridopyrimidine Derivatives

Compound IDScaffold TypeCell LinePhase of Arrest
8a Pyrido[2,3-d]pyrimidinePC-3Pre-G1
4 Pyrido[2,3-d]pyrimidineMCF-7G1
16 Pyrazolo[3,4-d]pyrimidineMDA-MB-468S and Pre-G1

The anticancer activities of many this compound derivatives are linked to their ability to inhibit protein kinases, enzymes that regulate cellular signaling pathways through phosphorylation. Dysregulation of these pathways is a hallmark of cancer nih.gov.

A study on 2,4,6-trisubstituted this compound derivatives identified compound B30 as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase. B30 was shown to suppress the phosphorylation of EGFR in a dose-dependent manner within the HCC827 cell line nih.gov.

The broader class of pyridopyrimidines has also been shown to target the PI3K/Akt signaling pathway, which is crucial for cancer cell survival and proliferation rsc.org. For example, Voxtalisib, a pyrido[2,3-d]pyrimidine derivative, acts as an inhibitor of both phosphatidylinositol-3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR), key components of this pathway mdpi.com. Similarly, Seletalisib, a pyrido[3,2-d]pyrimidine, is a highly selective inhibitor of PI3Kδ mdpi.com. Inhibition of PI3K prevents the phosphorylation and subsequent activation of its downstream target, Akt, thereby disrupting pro-survival signaling in cancer cells.

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often caused by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively pump drugs out of cancer cells nih.gov.

Research on fused pyrimidine (B1678525) systems has shown their potential to counteract this mechanism. Studies on a series of tyrosine kinase inhibitors with a pyrazolo[3,4-d]pyrimidine scaffold, which is structurally related to pyridopyrimidines, demonstrated their ability to inhibit P-gp. These compounds were found to directly interact with P-gp and suppress its ATPase activity, which is essential for its drug-pumping function nih.gov. This inhibition reversed the resistance of cancer cells to conventional chemotherapy agents like doxorubicin (B1662922) and paclitaxel. The findings suggest that these compounds can act as dual-targeting molecules, inhibiting both tyrosine kinases and the P-gp efflux pump nih.gov. This modulation of efflux pumps represents a promising strategy to overcome MDR in cancer cells.

Mechanism of Action (MOA) Determination

The primary mechanism of action for many biologically active this compound derivatives is the inhibition of protein kinases mdpi.com. A significant body of research has identified these compounds as potent and selective inhibitors of Monopolar Spindle 1 (Mps1), a crucial kinase involved in the spindle assembly checkpoint during mitosis. Cancer cells, particularly those with chromosomal instability, are highly dependent on Mps1 for survival, making it an attractive therapeutic target.

Detailed molecular studies have shown that this compound derivatives act as Type I kinase inhibitors, binding to the ATP-binding site of Mps1. This competitive inhibition prevents the kinase from carrying out its function. Molecular docking and dynamics simulations have revealed that the this compound backbone establishes strong hydrophobic interactions with the hinge region of the Mps1 kinase. Specific hydrogen bonds, for instance with the residue G605, are crucial for this binding and contribute to the compound's high activity.

Beyond Mps1, other kinases are also targeted. Tarloxotinib, a this compound derivative, is a hypoxia-activated prodrug designed to inhibit all members of the HER family of receptor tyrosine kinases mdpi.com. Another derivative, B30, was developed as a potent inhibitor of EGFR, including mutant forms that confer resistance to other treatments nih.gov. The overarching mechanism for this class of compounds involves competitive binding at the ATP pocket of various kinases, leading to the disruption of oncogenic signaling pathways that drive cell proliferation and survival.

Emerging Research Areas and Future Perspectives for Pyrido 3,4 D Pyrimidine

Development of Proteolysis-Targeting Chimeras (PROTACs) Featuring Pyrido[3,4-D]pyrimidine Cores

A significant advancement in therapeutic intervention is the development of Proteolysis-Targeting Chimeras (PROTACs). These bifunctional molecules are designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This technology offers a powerful alternative to traditional occupancy-based inhibition, enabling the catalytic degradation of disease-causing proteins.

The this compound scaffold is being explored as a crucial component in the design of novel PROTACs. For instance, researchers have designed and synthesized a series of 5,6,7,8-tetrahydrothis compound (B1343793) derivatives as novel inhibitors of KRAS-G12D, a challenging cancer target. Building on this, they have further derivatized these inhibitors into PROTACs, demonstrating the utility of the this compound core as a warhead for engaging the target protein. These PROTACs aim to induce the degradation of the KRAS-G12D oncoprotein, offering a potential therapeutic strategy for cancers driven by this mutation.

The development of these PROTACs involves the strategic linking of the this compound-based target-binding moiety to an E3 ligase-recruiting ligand via a flexible linker. The modular nature of this design allows for the optimization of target engagement, ligase recruitment, and ultimately, degradation efficiency.

Table 1: Examples of this compound-based PROTAC Components

ComponentRole in PROTACExample Moiety
Warhead Binds to the target protein of interest5,6,7,8-Tetrahydrothis compound derivative
Linker Connects the warhead to the E3 ligase ligandPolyethylene glycol (PEG) or alkyl chains
E3 Ligase Ligand Recruits an E3 ubiquitin ligase (e.g., VHL, CRBN)Derivatives of thalidomide (B1683933) or pomalidomide

Exploration of this compound in Non-Pharmaceutical Applications (e.g., Materials Chemistry)

While the primary focus of research on pyrido[3,4-d]pyrimidines has been in the pharmaceutical realm, the unique electronic and structural properties of this heterocyclic system suggest potential applications in materials chemistry. The fused aromatic system, with its multiple nitrogen atoms, can influence properties such as fluorescence, charge transport, and self-assembly.

Currently, the exploration of pyrido[3,4-d]pyrimidines in non-pharmaceutical applications is a nascent field with limited specific examples in the scientific literature. However, the broader class of pyridopyrimidines has shown promise in areas such as organic electronics and functional dyes. The potential for this compound derivatives to be investigated for similar applications is an open area for future research. Key properties that could be exploited include:

Luminescence: The extended π-system of the this compound core could be functionalized to create novel fluorescent probes or organic light-emitting diode (OLED) materials.

Coordination Chemistry: The nitrogen atoms within the scaffold can act as ligands for metal ions, leading to the formation of coordination polymers or metal-organic frameworks (MOFs) with interesting catalytic or photophysical properties.

Self-Assembly: The planar nature of the core and the potential for hydrogen bonding could be utilized to design molecules that self-assemble into well-ordered supramolecular structures.

Further investigation into the fundamental photophysical and electronic properties of this compound derivatives is necessary to unlock their potential in materials science.

Advancements in Targeted Therapeutic Strategies Utilizing this compound Scaffolds

The this compound scaffold has proven to be a versatile template for the design of inhibitors targeting a range of enzymes and receptors implicated in disease. mdpi.comnih.gov A significant body of research has focused on its application in oncology, particularly in the development of kinase inhibitors.

One notable example is Tarloxotinib , a hypoxia-activated prodrug of a pan-HER kinase inhibitor. mdpi.com This molecule, which features a this compound core, is designed to selectively release its active metabolite in the hypoxic microenvironment of tumors, thereby targeting all members of the HER family of receptor tyrosine kinases. mdpi.com This strategy aims to enhance the therapeutic window by minimizing off-target effects in healthy tissues.

Beyond the HER family, this compound derivatives have been investigated as inhibitors of other kinases, including Monopolar Spindle 1 (Mps1) kinase, a key regulator of the mitotic checkpoint. The development of potent and selective Mps1 inhibitors based on this scaffold, such as BOS172722 , holds promise for the treatment of various cancers. encyclopedia.pub

Furthermore, the this compound framework has been utilized to develop antagonists for the human chemokine receptor CXCR2. nih.gov Upregulated CXCR2 signaling is associated with a variety of inflammatory diseases and cancers. By developing antagonists based on this scaffold, researchers aim to modulate these pathological processes. nih.gov

Table 2: Selected Therapeutic Targets of this compound Derivatives

Compound/SeriesTargetTherapeutic Area
TarloxotinibPan-HER KinaseOncology
BOS172722Monopolar Spindle 1 (Mps1) KinaseOncology
CXCR2 AntagonistsChemokine Receptor CXCR2Inflammation, Oncology

Integration of Artificial Intelligence and Machine Learning in this compound Design and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and the development of this compound-based therapeutics is poised to benefit from these computational advancements. AI and ML algorithms can analyze vast datasets of chemical structures and biological activities to identify novel drug candidates, predict their properties, and optimize their synthetic routes.

In the context of this compound research, computational methods such as molecular docking and molecular dynamics simulations are already being employed to understand the binding interactions between these inhibitors and their biological targets. For instance, studies have utilized these techniques to elucidate the binding modes of this compound derivatives with Mps1 kinase, providing insights for the rational design of more potent and selective inhibitors.

The future application of AI in this area could involve:

De Novo Design: Generative AI models can be trained on existing libraries of this compound derivatives to design novel compounds with desired pharmacological profiles.

Predictive Modeling: ML models can be developed to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new this compound analogs, helping to prioritize candidates for synthesis and testing.

Synthesis Planning: AI-powered retrosynthesis tools can assist chemists in devising efficient and cost-effective synthetic routes to complex this compound architectures.

By leveraging the power of AI and ML, researchers can accelerate the discovery and development of the next generation of this compound-based drugs.

Unexplored Biological Targets and Mechanistic Pathways

While significant progress has been made in targeting kinases and chemokine receptors with this compound derivatives, a vast landscape of biological targets remains to be explored. The structural and electronic properties of this scaffold make it an attractive starting point for developing modulators of other protein families.

Emerging research has pointed towards other potential applications. For example, pyrido[3,4-d]pyrimidin-4-ones have been identified as potent and selective inhibitors of matrix metalloproteinase-13 (MMP-13), an enzyme involved in osteoarthritis and cancer progression. nih.gov Additionally, 8-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones have shown inhibitory activity against histone lysine (B10760008) demethylases, suggesting a role in epigenetic regulation. nih.gov

Future research could focus on screening this compound libraries against a broader range of biological targets, including:

Other enzyme families: Beyond kinases, targets such as phosphatases, proteases, and metabolic enzymes could be explored.

G-protein coupled receptors (GPCRs): The success with CXCR2 suggests that other GPCRs may also be amenable to modulation by this scaffold.

Ion channels: The ability of the this compound core to interact with protein binding sites could be leveraged to develop novel ion channel modulators.

Protein-protein interactions: Derivatives could be designed to disrupt key protein-protein interactions that drive disease processes.

Unraveling the full spectrum of biological activities of the this compound scaffold will require a combination of high-throughput screening, chemoproteomics, and mechanistic studies to identify novel targets and elucidate their mechanisms of action.

Synthesis of Complex this compound Architectures for Novel Applications

The development of novel applications for pyrido[3,4-d]pyrimidines is intrinsically linked to the ability of synthetic chemists to create increasingly complex and diverse molecular architectures. Recent advancements in synthetic methodology have enabled the efficient construction of the core scaffold and the introduction of a wide array of substituents at various positions.

Key synthetic strategies that are facilitating the exploration of this chemical space include:

Palladium-catalyzed cross-coupling reactions: These powerful methods, such as Suzuki and Buchwald-Hartwig couplings, allow for the facile introduction of aryl, heteroaryl, and amino groups at specific positions on the this compound ring system.

Nucleophilic aromatic substitution: The inherent reactivity of the scaffold allows for the displacement of leaving groups, such as halogens, with a variety of nucleophiles, providing access to a diverse range of derivatives.

Multi-component reactions: One-pot, multi-component reactions offer an efficient way to assemble the this compound core from simple starting materials, accelerating the discovery process.

The synthesis of more complex architectures, such as macrocycles and spirocyclic derivatives incorporating the this compound motif, could lead to compounds with unique conformational properties and enhanced biological activities. Furthermore, the development of stereoselective synthetic methods will be crucial for accessing enantiomerically pure compounds, which is often a requirement for therapeutic applications. As synthetic capabilities continue to expand, so too will the potential to uncover novel functions and applications for this versatile heterocyclic scaffold.

Q & A

Q. What are the key synthetic strategies for constructing the pyrido[3,4-d]pyrimidine core in academic laboratories?

The this compound scaffold is typically synthesized via multicomponent reactions or cyclization of pre-functionalized pyrimidine or pyridine precursors. For example:

  • One-pot three-component reactions using aldehydes, malononitrile, and thiourea derivatives yield substituted pyrido[3,4-d]pyrimidines under microwave or solvent-free conditions .
  • Cyclocondensation of 6-chlorothis compound intermediates with nucleophiles (e.g., amines, thiols) enables diversification at position 6 .
  • Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira) facilitate functionalization at specific positions for structure-activity relationship (SAR) studies .

Key challenge : Regioselectivity control during cyclization steps, particularly when synthesizing isomers like pyrido[2,3-d]pyrimidines .

Q. How are this compound derivatives characterized and validated for purity in academic settings?

Standard protocols include:

  • Spectroscopic techniques : 1H^1H- and 13C^{13}C-NMR to confirm regiochemistry and substituent orientation .
  • High-resolution mass spectrometry (HRMS) to verify molecular formulas (e.g., C7_7H4_4ClN3_3 for 6-chlorothis compound, MW 165.58) .
  • HPLC/LC-MS for purity assessment (>95% required for biological testing) .

Advanced Research Questions

Q. How can this compound derivatives be optimized as EGFR tyrosine kinase inhibitors (TKIs) while minimizing off-target toxicity?

  • Rational design : Introduce substituents at positions 2, 4, and 6 to enhance binding to the ATP pocket of EGFR. For example, 2,4,6-trisubstituted derivatives showed IC50_{50} values <100 nM in kinase assays .
  • Irreversible inhibition : Incorporate acrylamide groups at position 6 to form covalent bonds with Cys797 in EGFR-T790M mutants, improving selectivity .
  • PROTAC integration : Attach E3 ligase-recruiting ligands (e.g., VHL or CRBN) to this compound cores for targeted EGFR degradation, reducing non-specific toxicity .

Data contradiction note : Some 6-substituted analogues exhibit reduced potency due to steric hindrance, requiring iterative molecular docking and free-energy calculations .

Q. What methodologies resolve contradictory SAR data in this compound-based CXCR2 antagonist studies?

In a 2023 study, only 6-furanyl-pyrido[3,4-d]pyrimidine (compound 17b ) retained CXCR2 antagonism (IC50_{50} = 6 µM), while other substituents led to inactivity (>30 µM). To address this:

  • Verify assay conditions : Ensure consistent calcium flux or β-arrestin recruitment assays .
  • Solubility screening : Poor solubility (e.g., logP >5) may artifactually reduce apparent potency .
  • Molecular dynamics simulations : Model ligand-receptor interactions to identify critical hydrogen bonds (e.g., with Glu291/Lys320 in CXCR2) .

Q. How are computational tools leveraged to study this compound interactions with kinase targets like Mps1?

  • Molecular docking : Predict binding poses using crystal structures (PDB: 5L8S for Mps1). Pyrido[3,4-d]pyrimidines with 2-amino groups show higher affinity due to hydrogen bonding with Glu603 .
  • MM-GBSA calculations : Estimate binding free energy to prioritize compounds for synthesis (e.g., ΔG < -40 kcal/mol correlates with nM-level inhibition) .
  • ADMET prediction : Use QikProp or SwissADME to filter compounds with unfavorable pharmacokinetics (e.g., CYP3A4 inhibition) early in optimization .

Q. What experimental approaches validate the anticancer activity of this compound derivatives beyond in vitro assays?

  • NCI-60 panel screening : Evaluate cytotoxicity across 60 cancer cell lines (e.g., compounds with GI50_{50} <10 µM progress to in vivo models) .
  • Kinase profiling : Use SelectScreen® to confirm target selectivity (e.g., CDK2/4/6 inhibition for antimitotic activity) .
  • In vivo xenograft models : Administer lead compounds (e.g., 25 mg/kg oral dose) to assess tumor growth inhibition and toxicity in BALB/c mice .

Methodological Challenges and Solutions

Q. Why do some this compound synthesis routes fail to scale beyond milligram quantities?

  • Issue : Low yields in cyclization steps due to side reactions (e.g., dimerization).
  • Solutions :
  • Optimize reaction time/temperature via Design of Experiments (DoE) .
  • Use flow chemistry for improved heat/mass transfer in large-scale syntheses .

Q. How to address discrepancies between in silico predictions and experimental results for this compound bioactivity?

  • Re-evaluate force fields : AMBER vs. CHARMM parameters may affect docking accuracy .
  • Probe protein flexibility : Perform ensemble docking with multiple receptor conformations .
  • Validate via SPR : Surface plasmon resonance confirms binding kinetics (e.g., KD_D <1 µM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrido[3,4-D]pyrimidine
Reactant of Route 2
Reactant of Route 2
Pyrido[3,4-D]pyrimidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.